molecular formula C18H17Cl2N5O2S B12131281 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)a cetamide

Cat. No.: B12131281
M. Wt: 438.3 g/mol
InChI Key: AXWARWMBAAQTEB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl)acetamide .
  • It falls within the class of heterocyclic organic compounds .
  • The molecular formula is C₁₈H₁₈Cl₂N₆O₂S .
  • Let’s explore its preparation methods and properties.
  • Preparation Methods

      Synthetic Routes: The compound can be synthesized via a .

      Reaction Conditions: The synthetic process involves the reduction of a Schiff base precursor.

      Industrial Production Methods: While specific industrial methods may vary, the synthesis typically employs reagents such as as a reducing agent.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including .

      Common Reagents and Conditions:

      Major Products: These reactions can yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: The compound serves as a building block for the synthesis of other compounds, such as and .

      Biology and Medicine: While specific applications may vary, it could be explored as a potential .

      Industry: Its role extends to the production of various chemical products.

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available in the provided sources. Further research would be needed to elucidate this aspect.
  • Comparison with Similar Compounds

      Similar Compounds:

    • Uniqueness : Highlighting the unique features of our compound would require additional research beyond the provided sources.

    Remember that this compound’s applications and properties may continue to evolve as scientific knowledge advances

    Properties

    Molecular Formula

    C18H17Cl2N5O2S

    Molecular Weight

    438.3 g/mol

    IUPAC Name

    2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide

    InChI

    InChI=1S/C18H17Cl2N5O2S/c1-2-27-15-5-3-11(4-6-15)17-23-24-18(25(17)21)28-10-16(26)22-14-8-12(19)7-13(20)9-14/h3-9H,2,10,21H2,1H3,(H,22,26)

    InChI Key

    AXWARWMBAAQTEB-UHFFFAOYSA-N

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

    Origin of Product

    United States

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